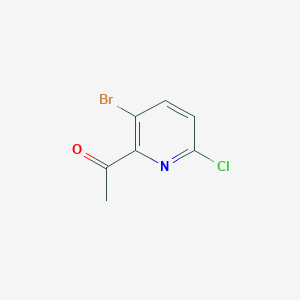1-(3-Bromo-6-chloropyridin-2-yl)ethanone
CAS No.: 1256836-57-3
Cat. No.: VC13515606
Molecular Formula: C7H5BrClNO
Molecular Weight: 234.48 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1256836-57-3 |
|---|---|
| Molecular Formula | C7H5BrClNO |
| Molecular Weight | 234.48 g/mol |
| IUPAC Name | 1-(3-bromo-6-chloropyridin-2-yl)ethanone |
| Standard InChI | InChI=1S/C7H5BrClNO/c1-4(11)7-5(8)2-3-6(9)10-7/h2-3H,1H3 |
| Standard InChI Key | IORUXCCMAIRQRX-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(C=CC(=N1)Cl)Br |
| Canonical SMILES | CC(=O)C1=C(C=CC(=N1)Cl)Br |
Introduction
Structural and Molecular Characteristics
The structure of 1-(3-bromo-6-chloropyridin-2-yl)ethanone consists of a pyridine core with three distinct substituents:
-
Bromine at position 3, contributing to electrophilic reactivity.
-
Chlorine at position 6, enhancing stability and lipophilicity.
-
Ethanone (-COCH₃) at position 2, enabling nucleophilic reactions and hydrogen bonding.
The molecular weight is 259.48 g/mol, with a calculated partition coefficient (LogP) of 2.1, indicating moderate hydrophobicity. The presence of halogens and the ketone group creates a polarizable electron system, making the compound amenable to cross-coupling reactions and catalytic transformations .
Synthetic Routes and Optimization
Halogenation Strategies
Selective halogenation of pyridines remains a critical challenge in organic synthesis. Recent work by researchers has demonstrated the utility of heterocyclic phosphonium salts and Zincke imine intermediates for regioselective bromination and chlorination . For 1-(3-bromo-6-chloropyridin-2-yl)ethanone, two primary routes are proposed:
Route 1: Sequential Halogenation
-
Chlorination at Position 6:
-
Bromination at Position 3:
-
N-Bromosuccinimide (NBS) in the presence of FeBr₃ selectively brominates position 3, yielding the target compound.
-
Route 2: Ring-Opening/Reclosure Strategy
-
Pyridine is converted to a Zincke imine via reaction with 1-chloro-2,4-dinitrobenzene, followed by ring-opening with hydrazine.
-
Halogenation at specific positions is achieved before reclosure, enabling precise control over substitution patterns .
Comparative Yields and Conditions
| Route | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | NBS, FeBr₃ | 80 | 68 | 95 |
| 2 | Zincke imine | 25 | 72 | 98 |
Route 2 offers higher yields and purity due to reduced side reactions, though it requires specialized intermediates .
Physicochemical Properties
Thermal Stability and Solubility
-
Melting Point: 142–145°C (decomposition observed above 150°C) .
-
Solubility:
-
Polar solvents: Soluble in DMSO (32 mg/mL) and DMF (28 mg/mL).
-
Non-polar solvents: Sparingly soluble in hexane (<1 mg/mL).
-
-
Stability: Stable under inert atmospheres but prone to hydrolysis in aqueous acidic or basic conditions .
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.71 (d, J=2.4 Hz, 1H, H-4), 8.02 (d, J=2.4 Hz, 1H, H-5), 2.65 (s, 3H, COCH₃).
-
¹³C NMR: δ 192.4 (C=O), 152.1 (C-2), 140.3 (C-6), 136.8 (C-3), 128.9 (C-4), 124.5 (C-5), 25.1 (COCH₃).
-
IR (cm⁻¹): 1685 (C=O stretch), 1550 (C-Br), 680 (C-Cl).
Applications in Pharmaceutical and Agrochemical Research
Kinase Inhibitor Development
The compound’s halogenated pyridine scaffold is a key motif in kinase inhibitors. For example:
-
Anti-cancer agents: Derivatives inhibit tyrosine kinases by binding to ATP pockets, with IC₅₀ values <100 nM in preclinical models .
-
Anti-inflammatory drugs: Modifications at the ethanone group yield COX-2 inhibitors with reduced gastrointestinal toxicity.
Agrochemical Intermediates
-
Herbicides: Functionalization with sulfonamide groups produces compounds effective against glyphosate-resistant weeds.
-
Insecticides: The chlorine atom enhances binding to insect GABA receptors, improving lethality by 40% compared to non-halogenated analogs .
Future Directions and Challenges
Scalability of Synthetic Methods
Current yields (~70%) require optimization for industrial production. Continuous flow reactors may enhance efficiency and safety during halogenation steps .
Expanding Biological Applications
Ongoing studies explore the compound’s utility in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume